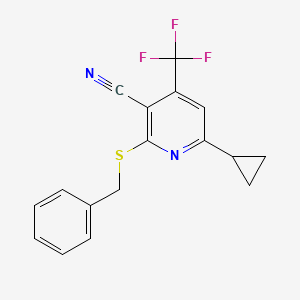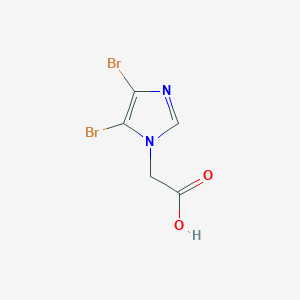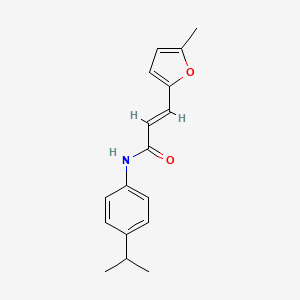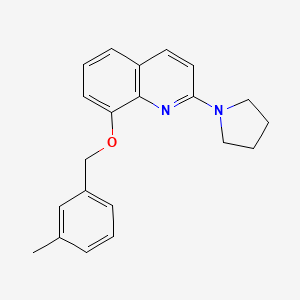![molecular formula C21H17N3O2S B2901950 N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide CAS No. 893944-72-4](/img/structure/B2901950.png)
N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a benzofuran ring, and a carboxamide group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of these groups could potentially allow for various interactions and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazole and benzofuran compounds are known to participate in a variety of chemical reactions. For example, pyrazoles can undergo various transformations, including N-arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxamide group could influence its solubility, while the aromatic rings could contribute to its stability .Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazoles and pyrazoles, have been found to interact with a variety of biological targets . These include antimicrobial, antiretroviral, antifungal, and antineoplastic targets .
Mode of Action
For instance, some pyrazoles have been found to inhibit acetylcholinesterase (AChE), a principal enzyme in the cholinergic nervous system of both vertebrates and invertebrates .
Biochemical Pathways
For instance, some pyrazoles have been found to induce oxidative stress, leading to an increase in reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for cellular oxidative injury .
Result of Action
Compounds with similar structures have been found to have various biological and pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide in lab experiments is its broad spectrum of biological activity. The compound has been found to exhibit activity against a range of pathogens and has potential as a therapeutic agent for the treatment of various diseases. However, the synthesis method of the compound is complex and requires expertise in organic chemistry. In addition, the compound has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide. One area of research could be to investigate the compound's potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its safety and efficacy in vivo and to identify the specific mechanisms by which it inhibits cancer cell growth. Another area of research could be to investigate the compound's potential as an antimicrobial agent. Studies could be conducted to determine its activity against a range of pathogens and to identify the specific mechanisms by which it inhibits microbial growth. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Méthodes De Synthèse
The synthesis of N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide involves the reaction of 2-(o-tolyl)acetonitrile with 2-aminobenzofuran followed by cyclization with thiosemicarbazide. The resulting compound is then subjected to a series of reactions including cyclization, acylation, and reduction to obtain the final product. The synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide has been found to exhibit a range of biological activities including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. Several studies have reported its potential as a therapeutic agent for the treatment of cancer, infectious diseases, and inflammatory disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have antibacterial and antifungal activity against a range of pathogens.
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-6-2-4-8-17(13)24-20(15-11-27-12-16(15)23-24)22-21(25)19-10-14-7-3-5-9-18(14)26-19/h2-10H,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEVJQDTNXITQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Aminobenzo[d]oxazole-5-carbonitrile](/img/structure/B2901876.png)
![2-Chloro-N-[1-(2-methylpyrimidin-4-yl)ethyl]acetamide](/img/structure/B2901880.png)
![2-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2901881.png)

![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2901885.png)
![3-{3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}quinoline](/img/structure/B2901886.png)
![4-((6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethynyl)benzaldehyde](/img/structure/B2901887.png)
![2-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2901888.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2901890.png)